N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(phenylsulfonyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(phenylsulfonyl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoindole core, a butyl group, and a phenylsulfonyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(phenylsulfonyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzoindole core: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the butyl group: This step often involves alkylation reactions using butyl halides under basic conditions.
Attachment of the phenylsulfonyl group: This is usually done through sulfonylation reactions using phenylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(phenylsulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the butyl or phenylsulfonyl groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(phenylsulfonyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(phenylsulfonyl)propanamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular processes: Such as DNA replication or protein synthesis.
Activating or inhibiting signaling pathways: Leading to changes in cellular behavior.
Comparison with Similar Compounds
Similar Compounds
- N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(phenylsulfonyl)acetamide
- N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(phenylsulfonyl)butanamide
Uniqueness
N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(phenylsulfonyl)propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoindole core with butyl and phenylsulfonyl groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(1-butyl-2-oxobenzo[cd]indol-6-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-2-3-15-26-21-13-12-20(18-10-7-11-19(23(18)21)24(26)28)25-22(27)14-16-31(29,30)17-8-5-4-6-9-17/h4-13H,2-3,14-16H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKMIQHVCARINR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C3C(=C(C=C2)NC(=O)CCS(=O)(=O)C4=CC=CC=C4)C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.